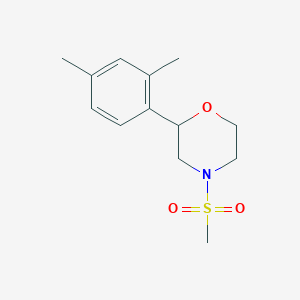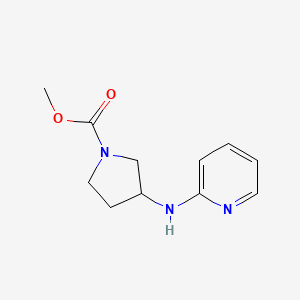
4-Methylsulfonyl-2-propan-2-ylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsulfonyl-2-propan-2-ylthiomorpholine, also known as MPTM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring. MPTM is a white crystalline powder that is soluble in organic solvents and has a melting point of 78-80°C.
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of this compound and the active site of the target enzyme. This covalent bond can irreversibly inhibit the enzyme activity, leading to a decrease in the production of the enzyme substrate.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle and DNA replication. This compound has also been found to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes. Additionally, this compound has been shown to improve the cognitive function of animals by increasing the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Methylsulfonyl-2-propan-2-ylthiomorpholine in lab experiments include its high potency and selectivity towards specific enzymes, its easy synthesis and purification, and its low toxicity towards cells and animals. However, the limitations of using this compound include its instability under certain conditions, its potential to form reactive metabolites, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine. One direction is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to design and synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the use of this compound as a tool for studying enzyme function and protein-protein interactions can be further explored.
Synthesis Methods
4-Methylsulfonyl-2-propan-2-ylthiomorpholine can be synthesized by the reaction of 2-chloroethyl methyl sulfone with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields this compound as the main product. The purity of this compound can be further improved by recrystallization or column chromatography.
Scientific Research Applications
4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. This compound has also been used as a building block for the synthesis of other biologically active compounds.
properties
IUPAC Name |
4-methylsulfonyl-2-propan-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S2/c1-7(2)8-6-9(4-5-12-8)13(3,10)11/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUGIPRSDAOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)

![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)

